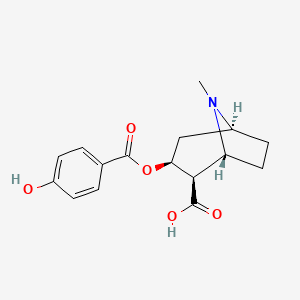

p-Hydroxybenzoylecgonine

Description

Contextualization within Ecgonine (B8798807) Alkaloid Chemical Research

4-Hydroxybenzoylecgonine is a compound of significant interest within the specialized field of ecgonine alkaloid chemistry. Ecgonine is a tropane (B1204802) alkaloid that forms the core chemical structure of cocaine and its various natural and metabolic derivatives. ontosight.aitaylorandfrancis.com These alkaloids, naturally occurring in the leaves of the Erythroxylum coca plant, are characterized by a bicyclic tropane ring system. taylorandfrancis.com Academic research into ecgonine alkaloids encompasses their isolation, structural elucidation, synthesis, and biological transformation.

4-Hydroxybenzoylecgonine does not occur naturally in the coca plant; it is a human metabolite of cocaine. oup.comnih.gov Its structure is a derivative of ecgonine, specifically resulting from the hydrolysis of the methyl ester group of p-hydroxycocaine (B1245612) or the hydroxylation of benzoylecgonine (B1201016). nih.govmdpi.com Therefore, the study of 4-hydroxybenzoylecgonine is intrinsically linked to the metabolic fate of cocaine in biological systems. Research in this area seeks to understand the complex pathways by which the human body processes cocaine, leading to the formation of numerous metabolites, each with unique chemical properties and toxicological significance. wikipathways.orgnih.gov The investigation of such metabolites is crucial for a comprehensive understanding of cocaine's pharmacokinetics.

Historical Perspectives on the Identification and Early Research into 4-Hydroxybenzoylecgonine as a Metabolite

Early research on cocaine metabolism primarily focused on its two major, most abundant metabolites: benzoylecgonine (BE) and ecgonine methyl ester (EME). taylorandfrancis.com The identification of minor metabolites, including 4-hydroxybenzoylecgonine (also referred to as p-hydroxybenzoylecgonine or pOHBE), was made possible by advancements in analytical chemistry in the latter half of the 20th century.

The development and refinement of techniques such as gas chromatography-mass spectrometry (GC-MS) were pivotal. A study published in 1984 was among the first to systematically investigate the arylhydroxy metabolites of cocaine, identifying 4'-hydroxybenzoylecgonine methyl ester (p-hydroxycocaine) as the major arylhydroxy metabolite in human urine. nih.govresearchgate.net Subsequent research in 1990 further expanded the known metabolic profile of cocaine, identifying four previously unreported metabolites in urine samples. nih.gov

By the early 1990s, the focus expanded to different biological matrices. Research demonstrated that m-hydroxybenzoylecgonine (B1666289), an isomer of 4-hydroxybenzoylecgonine, was a quantitatively important cocaine metabolite in the meconium of newborns exposed to cocaine in utero. oup.comnih.gov These studies synthesized standards for the ortho, meta, and para isomers of hydroxybenzoylecgonine to confirm their identity in biological samples. oup.comnih.gov This early work established 4-hydroxybenzoylecgonine as a specific and important, albeit minor, metabolite, paving the way for its use as a biomarker in forensic and clinical toxicology.

Significance of 4-Hydroxybenzoylecgonine in Chemical and Biological Systems Research

The significance of 4-hydroxybenzoylecgonine in research stems primarily from its utility as a specific biomarker for cocaine ingestion. cerilliant.com Unlike the major metabolite benzoylecgonine, which can theoretically be formed by the in-vitro hydrolysis of cocaine added to a urine sample, 4-hydroxybenzoylecgonine is considered to be produced exclusively through in-vivo metabolic processes. nih.govnih.gov

This property is of paramount importance in forensic toxicology, particularly in the analysis of hair samples. Differentiating between the active use of cocaine and external contamination of hair is a significant analytical challenge. oup.com Research has shown that the presence of minor metabolites like 4-hydroxybenzoylecgonine and its isomers in hair provides a strong indication of systemic exposure, helping to corroborate claims of ingestion. oup.comuzh.ch

Furthermore, the detection of 4-hydroxybenzoylecgonine in meconium, the first stool of an infant, serves as a definitive marker of fetal exposure to cocaine during gestation. cymitquimica.comscispace.com Its presence indicates that the fetus was exposed to the substance, which has implications for long-term cognitive and language development. cymitquimica.compharmaffiliates.com The study of this metabolite contributes to understanding the transplacental transfer and fetal metabolism of cocaine. scispace.com

Overview of Key Research Areas and Methodological Developments

Research involving 4-hydroxybenzoylecgonine is concentrated in several key areas:

Forensic and Clinical Toxicology: This is the primary field where 4-hydroxybenzoylecgonine is studied. Research focuses on its detection in various biological matrices, including urine, hair, and meconium, to confirm cocaine use. cerilliant.comonondaga.govnih.gov

Pharmacokinetics and Metabolism: Studies in this area investigate the metabolic pathways of cocaine, seeking to characterize the formation, distribution, and elimination of minor metabolites like 4-hydroxybenzoylecgonine to build a complete picture of the drug's disposition in the body. oup.comnih.gov

Analytical Chemistry: A significant portion of research is dedicated to developing and validating sensitive and specific analytical methods for the detection and quantification of 4-hydroxybenzoylecgonine, often at very low concentrations. nih.govnist.gov

Methodological developments have been crucial for advancing research. The progression from immunoassays, which can show cross-reactivity with various metabolites, to more definitive chromatographic techniques has been essential. oup.comscispace.com Modern analytical laboratories predominantly rely on:

Gas Chromatography-Mass Spectrometry (GC-MS): An established technique used in early identification studies and still employed for its high specificity. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice in many high-throughput laboratories due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. oup.comsciex.comsigmaaldrich.com These methods allow for the simultaneous quantification of cocaine and a wide array of its metabolites. nist.govacs.org

Data Tables

Table 1: Chemical Properties of 4-Hydroxybenzoylecgonine

| Property | Value | Source(s) |

| Systematic Name | (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid | cymitquimica.com |

| Synonyms | This compound, pOHBE | oup.comcymitquimica.com |

| Molecular Formula | C₁₆H₁₉NO₅ | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 305.33 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | White Solid | cymitquimica.comsigmaaldrich.com |

| CAS Registry No. | 90899-22-2 | sigmaaldrich.com |

Table 2: Selected Analytical Methods for 4-Hydroxybenzoylecgonine Detection

| Analytical Method | Biological Matrix | Purpose | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | Identification and confirmation of cocaine use. | nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Meconium | Detection of fetal cocaine exposure. | oup.comnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Hair | Differentiation between cocaine use and external contamination. | oup.comsciex.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine | High-throughput quantification for clinical and forensic analysis. | sigmaaldrich.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Wastewater | Epidemiological studies of drug consumption. | nist.gov |

Propriétés

IUPAC Name |

3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-17-10-4-7-12(17)14(15(19)20)13(8-10)22-16(21)9-2-5-11(18)6-3-9/h2-3,5-6,10,12-14,18H,4,7-8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOOTRIURAVHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90899-22-2 | |

| Record name | p-Hydroxybenzoylecgonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Hydroxybenzoylecgonine

Chromatographic Techniques for Separation and Resolution

Chromatography is a powerful laboratory technique for the separation of mixtures. For a compound like 4-hydroxybenzoylecgonine, which is often present at low concentrations alongside other metabolites and endogenous substances, achieving clear separation is paramount for accurate quantification. Both gas chromatography (GC) and liquid chromatography (LC) have been extensively developed and applied for this purpose. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. restek.com The choice between GC and LC often depends on the analyte's properties, the required sensitivity, and the nature of the sample matrix.

Gas chromatography has historically been a primary tool for the analysis of cocaine and its metabolites. nih.gov It offers high separation efficiency, but often requires chemical modification of the analytes, known as derivatization, to enhance their volatility and thermal stability for GC analysis. nih.govcolostate.edu

The heart of a gas chromatograph is the column, where the separation takes place. The optimization of capillary columns is crucial for achieving the desired resolution. Key parameters that influence separation include the column's inner diameter (ID), length, stationary phase, and film thickness. restek.com

The choice of stationary phase is the most critical factor as it has the greatest impact on resolution by influencing the separation factor (α). restek.com For the analysis of cocaine metabolites, columns with non-polar or medium-polarity stationary phases are commonly used. For instance, a CP-SIL 5 capillary column has been utilized in methods for the simultaneous detection of cocaine and benzoylecgonine (B1201016). nih.gov Another example is the use of an ultra-Inert Intuvo GC column (HP-5MS UI, 30 m, 250 µm i.d., 0.25 µm film thickness) in high-sensitivity GC-MS screening methods. nih.gov

The inner diameter of the column affects both efficiency and sample capacity. Narrower columns generally provide higher resolution but have lower sample capacity. The relationship between the column's inner diameter and the stationary phase film thickness is described by the phase ratio (β), which is important for method translation when changing column dimensions. restek.com

| Column Name | Dimensions | Stationary Phase Type | Application Note |

|---|---|---|---|

| CP-SIL 5 | Not specified | Siloxane-based | Used for the analysis of cocaine and derivatized benzoylecgonine. nih.gov |

| HP-5MS UI | 30 m x 250 µm ID x 0.25 µm film thickness | 5% Phenyl Methylpolysiloxane (low polarity) | Employed in high-sensitivity GC-MS screening for drugs of abuse and their metabolites. nih.gov |

Derivatization is a chemical modification process used to convert analytes into a form more suitable for analysis by gas chromatography. colostate.edu For polar compounds containing active hydrogens, such as the hydroxyl and carboxylic acid groups in 4-hydroxybenzoylecgonine, derivatization is essential to reduce polarity, increase volatility, and improve thermal stability. colostate.edugcms.cz Without this step, poor peak shape and thermal decomposition within the GC system can occur. colostate.edu

Common derivatization reactions for GC fall into three main categories: silylation, acylation, and alkylation. gcms.czresearchgate.net

Silylation: This is the most prevalent method for derivatizing compounds with active hydrogens. It involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose, often in combination with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The ease of derivatization with silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: This process converts compounds with active hydrogens into esters, thioesters, and amides using reagents like acyl anhydrides. colostate.edu For example, pentafluoropropionic anhydride (B1165640) (PFPA) in combination with hexafluoroisopropanol (HFIP) has been used to derivatize benzoylecgonine. nih.gov

Alkylation: This strategy reduces molecular polarity by replacing active hydrogens with an alkyl group, thereby forming esters, ethers, and amides. colostate.edu Iodomethane-D3 (B117434) has been used to derivatize benzoylecgonine, converting it to its deuterated cocaine analog for GC-MS analysis. nih.gov

The selection of a derivatization reagent depends on the functional groups present in the analyte and the analytical objective. gcms.cz The reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

| Strategy | Reagent(s) | Target Functional Group | Resulting Derivative | Reference |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxylic Acid, Amine | Trimethylsilyl (TMS) ether/ester/amine | sigmaaldrich.com |

| Acylation | Pentafluoropropionic anhydride (PFPA) / Hexafluoroisopropanol (HFIP) | Hydroxyl, Amine | Pentafluoropropionyl ester/amide | nih.gov |

| Alkylation | Iodomethane-D3 | Carboxylic Acid | Methyl-D3 ester | nih.gov |

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has become a preferred technique for the analysis of cocaine metabolites, often supplanting GC-MS methods. nih.gov The primary advantage of LC is that it typically does not require derivatization, which simplifies sample preparation and avoids potential safety risks associated with the reagents. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. HPLC methods have been developed and validated for the determination of cocaine and its metabolites in various biological matrices, including urine, blood, and saliva. dergipark.org.trnih.govresearchgate.net

A typical HPLC system for analyzing 4-hydroxybenzoylecgonine would consist of:

A Reversed-Phase Column: These columns contain a non-polar stationary phase. Separation is achieved by using a polar mobile phase. C18 columns (e.g., Lichrospher RP 18, Eclipse XDB-C18) are very common for this type of analysis. dergipark.org.trnih.gov

A Mobile Phase: This is typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The composition can be kept constant (isocratic elution) or varied during the run (gradient elution).

A Detector: For routine analysis, a Diode Array Detector (DAD) or a standard Ultraviolet (UV) detector is often used. nih.govnih.gov These detectors measure the absorbance of the analyte at a specific wavelength. For higher sensitivity and specificity, HPLC systems are frequently coupled to a mass spectrometer. dergipark.org.tr

HPLC methods have demonstrated good linearity over broad concentration ranges and satisfactory sensitivity, specificity, and accuracy for analytes like benzoylecgonine and cocaethylene. nih.govnih.gov

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Column | Lichrospher RP 18 (125 x 4-mm i.d.) | Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (pH 7)-phosphate buffer (70:30 v/v) | Not specified |

| Detection | UV at 235 nm | Diode Array Detector (DAD) |

| Application | Determination of cocaine and benzoylecgonine in plasma and urine. nih.gov | Determination of cocaine and benzoylecgonine in biological matrices. dergipark.org.trresearchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. By using columns packed with smaller particles (typically less than 2 µm) and operating at much higher pressures than conventional HPLC, UHPLC systems can achieve faster analysis times, superior resolution, and enhanced sensitivity. nih.govnews-medical.net These improvements are particularly beneficial for analyzing complex biological samples where trace levels of analytes like 4-hydroxybenzoylecgonine need to be detected. researchgate.net

UHPLC is frequently coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides excellent selectivity and sensitivity for quantification. nih.gov A validated SPE-UHPLC-MS/MS method for cocaine and its metabolites utilized a Poroshell 120 EC-C18 column (2.1 mm × 50 mm, 2.7 μm particle size) and achieved a lower limit of quantification of 0.025 ng/mL in matrices like blood and urine. nih.govnih.gov Another study employed an Accucore™ Phenyl Hexyl column for the screening of various drugs, including cocaine metabolites, in urine. nih.gov The increased speed of UHPLC allows for higher sample throughput, which is a significant advantage in toxicology laboratories. chromatographyonline.com

| Parameter | Example Method |

|---|---|

| Technique | Solid-Phase Extraction - Ultra-High-Performance Liquid Chromatography - Tandem Mass Spectrometry (SPE-UHPLC-MS/MS) |

| Column | Poroshell 120 EC-C18 (2.1 mm × 50 mm, 2.7 μm) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL (in blood, urine, oral fluid) |

| Linear Range | 0.025–250 ng/mL |

| Reference | nih.govnih.gov |

Liquid Chromatography (LC) Applications

Stationary and Mobile Phase Chemistry for Enhanced Separation

The effective chromatographic separation of 4-Hydroxybenzoylecgonine from its parent compound, cocaine, and other related metabolites is fundamental for accurate quantification. This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

The choice of the stationary phase is critical. Due to the moderately polar nature of 4-Hydroxybenzoylecgonine, reversed-phase columns are predominantly employed. nih.govresearchgate.net The most common stationary phases are silica-based and chemically bonded with alkyl chains, such as octadecyl (C18) or octyl (C8). nih.govnih.gov Phenyl-Hexyl columns have also been utilized, offering alternative selectivity due to pi-pi interactions with the aromatic ring of the analyte. bu.edu The selection of the stationary phase chemistry impacts the retention and resolution of 4-Hydroxybenzoylecgonine from closely related compounds.

The mobile phase composition is meticulously optimized to achieve the desired separation. A typical mobile phase for the analysis of 4-Hydroxybenzoylecgonine consists of a mixture of an aqueous component and an organic solvent, delivered in a gradient elution mode. nih.govejurnal-analiskesehatan.web.id The organic solvent is commonly acetonitrile or methanol, while the aqueous component is often water modified with additives to control the pH and improve peak shape. nih.govrjptonline.org

Additives such as formic acid or ammonium (B1175870) formate (B1220265) are frequently used. nih.govbu.edu Formic acid, typically at a concentration of 0.1%, acidifies the mobile phase. This promotes the protonation of the tertiary amine group in 4-Hydroxybenzoylecgonine, leading to better interaction with the stationary phase and improved peak symmetry. The use of buffers like phosphate (B84403) buffer has also been reported. nih.govresearchgate.net The gradient elution involves a programmed change in the mobile phase composition during the analytical run, typically increasing the proportion of the organic solvent to elute compounds with increasing hydrophobicity. nih.gov

Table 1: Examples of Stationary and Mobile Phases for the Separation of Cocaine Metabolites

| Stationary Phase | Mobile Phase Composition | Application |

|---|---|---|

| Lichrospher RP 18 | Methanol (pH 7)-phosphate buffer (70:30 v/v) | Determination of cocaine and benzoylecgonine in plasma and urine. nih.govresearchgate.net |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful analytical technique that provides high selectivity and sensitivity for the detection and quantification of 4-Hydroxybenzoylecgonine. It is often coupled with liquid chromatography (LC-MS).

Single Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Modes

Single Ion Monitoring (SIM) is a mode of operation for a mass spectrometer where the instrument is set to detect only a specific mass-to-charge ratio (m/z) corresponding to the ion of interest. For 4-Hydroxybenzoylecgonine, this would be the m/z of its protonated molecule [M+H]⁺. This mode offers increased sensitivity compared to a full scan mode as the mass spectrometer focuses on a narrow mass range.

Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), is a technique used in tandem mass spectrometry (MS/MS) that provides a higher degree of selectivity and sensitivity. wikipedia.orgnih.gov In SRM, a specific precursor ion (e.g., the protonated molecule of 4-Hydroxybenzoylecgonine) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion resulting from the fragmentation is selected in the second mass analyzer and detected. wikipedia.orgnih.gov This process is highly specific as it requires the analyte to meet two mass criteria: the precursor ion mass and the product ion mass. The pair of precursor and product ion masses is referred to as a "transition". nih.gov Monitoring multiple transitions for a single compound can further increase the confidence in its identification. While specific transitions for 4-hydroxybenzoylecgonine are established in validated laboratory methods, a study on its isomer, m-hydroxybenzoylecgonine (B1666289), provides insight into the fragmentation patterns that would be analogous. nih.govnih.gov For benzoylecgonine, a common precursor ion is m/z 290.1, which fragments to the product ion m/z 168.1. acs.org

Table 2: Illustrative SRM Transitions for Cocaine Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Cocaine | 304.2 | 182.1 |

| Benzoylecgonine | 290.1 | 168.1 |

| Cocaethylene | 318.2 | 196.1 |

Data sourced from a study on the SPE-UHPLC-ESI-MS/MS analysis of cocaine and its metabolites. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Sensitivity

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of 4-Hydroxybenzoylecgonine. nih.gov The process involves the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern, or product ion spectrum, is a characteristic fingerprint of the molecule, which can be used to confirm its identity. For instance, the CID spectrum of benzoylecgonine predominantly shows a product ion at m/z 168, which is formed by the cleavage of the benzoyloxy group. researchgate.net A similar fragmentation pathway would be expected for 4-Hydroxybenzoylecgonine, with shifts in the m/z values of the fragments due to the additional hydroxyl group.

Enhanced Product Ion (EPI) scanning is an advanced MS/MS technique available on hybrid triple quadrupole-linear ion trap mass spectrometers. sciex.comsciex.com This method allows for the acquisition of full-scan product ion spectra with enhanced sensitivity. In a typical workflow, an initial SRM or MRM experiment is used to detect the target analyte. When a signal is detected, the instrument automatically triggers an EPI scan to acquire a high-quality, full product ion spectrum of the compound. sciex.comsciex.com This provides comprehensive structural information that can be used for unambiguous identification by comparing the acquired spectrum with a reference library spectrum. windows.net This technique is particularly valuable for confirming the presence of metabolites like 4-Hydroxybenzoylecgonine in complex matrices. sciex.comsciex.com

Parent ion search, also known as precursor ion scanning, is a powerful MS/MS technique used to identify a class of compounds that share a common fragment ion. In the context of 4-Hydroxybenzoylecgonine and other hydroxylated cocaine metabolites, this technique can be employed to screen for all precursor ions that produce a specific product ion characteristic of this group of compounds. A study on the identification of hydroxy-cocaine metabolites utilized a parent ion scan-based analysis to screen for and identify these metabolites in hair samples. nih.govresearchgate.net This approach is particularly useful in metabolite identification studies where the exact masses of all potential metabolites are not known beforehand. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm). nih.gov This capability allows for the determination of the elemental composition of an unknown compound by comparing its measured accurate mass with the theoretical exact mass calculated from its chemical formula. uci.edu For 4-Hydroxybenzoylecgonine (C₁₆H₁₉NO₅), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated with high precision. An experimental measurement of the m/z value that closely matches this theoretical value provides strong evidence for the elemental composition of the molecule, thus confirming its identity. nih.gov HRMS is a valuable tool in forensic and research settings for the definitive identification of metabolites like 4-Hydroxybenzoylecgonine. gtfch.org

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

Advanced analytical methodologies for the detection and quantification of 4-hydroxybenzoylecgonine frequently employ mass spectrometry (MS) coupled with various ionization techniques. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are prominent among these, chosen for their efficiency in ionizing thermally labile molecules like cocaine metabolites.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly suitable for polar and large biomolecules. In the context of 4-hydroxybenzoylecgonine analysis, ESI converts the analyte molecules in solution into gas-phase ions by applying a high voltage to a liquid spray. This process typically results in the formation of protonated molecules, [M+H]⁺. The sensitivity of ESI is notably higher than some other methods, which is a significant advantage for detecting low concentrations of metabolites in biological matrices. cardiologicomonzino.it

Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful ionization method used for compounds that are less polar and more volatile than those typically analyzed by ESI. In APCI, the sample is vaporized, and ionization is initiated by a corona discharge, which creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules. For cocaine and its metabolites, APCI-MS analysis often shows the quasi-molecular ions, [M+H]⁺, as the base peak in the mass spectra. nih.gov A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using APCI has been successfully developed for the quantitation of cocaine and benzoylecgonine in human plasma. nih.govresearchgate.net

When coupled with tandem mass spectrometry (MS/MS), these ionization techniques allow for selected reaction monitoring (SRM), a highly selective and sensitive method for quantification. For instance, in the analysis of related compounds like cocaine and benzoylecgonine, parent ions at m/z 304 and 290 can produce specific fragment ions at m/z 182 and 168, respectively. nih.govresearchgate.net For hydroxylated metabolites like 4-hydroxybenzoylecgonine, the mass spectra of their trimethylsilyl (TMS) derivatives show a molecular ion (M+) at m/z 449, which is 88 atomic mass units higher than that of the benzoylecgonine-TMS derivative. redalyc.org The most abundant ion at m/z 82, attributed to the cleavage of the tropane (B1204802) ring, is characteristic of cocaine and its metabolites. redalyc.org

The choice between ESI and APCI often depends on the specific characteristics of the analyte and the matrix in which it is being analyzed. Both techniques, however, provide the necessary sensitivity and specificity for the rigorous demands of toxicological and forensic analysis of 4-hydroxybenzoylecgonine.

Spectroscopic Characterization in Academic Research

Spectroscopic methods are indispensable tools in academic research for the detailed characterization of chemical compounds. For 4-hydroxybenzoylecgonine, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including metabolites like 4-hydroxybenzoylecgonine. hyphadiscovery.comunl.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. unl.edu

A standard set of NMR experiments for structural analysis typically includes one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). hyphadiscovery.com

¹H NMR: Provides information about the number and types of protons in a molecule. Chemical shifts (δ) indicate the electronic environment of each proton.

¹³C NMR: Reveals the number and types of carbon atoms.

COSY: Establishes correlations between protons that are coupled to each other, typically through two or three bonds.

HSQC: Correlates protons directly to the carbon atoms to which they are attached.

HMBC: Shows correlations between protons and carbons over longer ranges (typically two to four bonds), which is crucial for piecing together the molecular framework.

Illustrative NMR Data for Benzoylecgonine

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | 66.8 | 3.94 | m |

| 2 | 67.0 | 4.48 | m |

| 3 | 51.3 | 3.58 | m |

| 4 | 34.5 | 2.05, 2.25 | m |

| 5 | 62.8 | 3.78 | m |

| 6 | 35.8 | 2.15, 2.35 | m |

| 7 | 41.2 | 1.85, 2.00 | m |

| N-CH₃ | 42.5 | 2.85 | s |

| C=O (ester) | 174.5 | - | - |

| C=O (benzoyl) | 166.2 | - | - |

| Ar-C1' | 129.8 | - | - |

| Ar-C2'/C6' | 129.5 | 8.05 | d |

| Ar-C3'/C5' | 128.4 | 7.50 | t |

| Ar-C4' | 133.0 | 7.65 | t |

Note: This data is for the related compound benzoylecgonine and serves as a reference. The presence of a hydroxyl group in 4-hydroxybenzoylecgonine would alter the aromatic region signals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. scholarsresearchlibrary.com The IR spectrum of 4-hydroxybenzoylecgonine would be expected to show characteristic absorption bands corresponding to its key structural features. These would include:

A broad O-H stretching band for the hydroxyl group on the aromatic ring and the carboxylic acid.

C=O stretching bands for the ester and carboxylic acid functional groups.

C-O stretching bands.

Aromatic C=C stretching bands.

C-H stretching bands for the aliphatic and aromatic portions of the molecule.

This technique provides a molecular "fingerprint" that can aid in the identification of the compound. farmaciajournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. farmaciajournal.com The UV-Vis spectrum of cocaine in water, for example, shows electronic transitions around 197 nm and 232 nm. albany.edu The introduction of a hydroxyl group to the benzoyl ring, as in 4-hydroxybenzoylecgonine, would likely cause a bathochromic (red) shift in the absorption maxima due to the auxochromic effect of the -OH group, which extends the conjugation of the aromatic system. farmaciajournal.com This technique is useful for both qualitative and quantitative analysis of pharmaceutical compounds. scholarsresearchlibrary.com

Immunoanalytical Techniques and Assay Development Research

Immunoanalytical techniques are widely used for the initial screening of drugs and their metabolites in biological samples due to their speed, sensitivity, and suitability for high-throughput analysis. nih.gov Research in this area focuses on developing and optimizing assays for specific compounds like 4-hydroxybenzoylecgonine.

Enzyme-Linked Immunosorbent Assay (ELISA) Principles for Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used in toxicology screening. toxicology.abbottnih.gov The principle behind its use for detecting a small molecule like 4-hydroxybenzoylecgonine is typically based on a competitive binding format. fda.gov

The core components of a competitive ELISA for 4-hydroxybenzoylecgonine are:

Antibody: A specific antibody that recognizes and binds to the target analyte (or related structures) is immobilized onto the surface of a microplate well. toxicology.abbott

Enzyme-labeled Drug Conjugate: A known amount of the drug (or a derivative) is chemically linked to an enzyme (like horseradish peroxidase). This conjugate competes with the drug present in the sample for the limited number of antibody binding sites. fda.gov

Sample: The biological sample (e.g., urine) is added to the well. If 4-hydroxybenzoylecgonine is present, it will compete with the enzyme-drug conjugate for binding to the immobilized antibodies.

Substrate: After an incubation period and a wash step to remove unbound materials, a chromogenic substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product. toxicology.abbott

The intensity of the color produced is inversely proportional to the concentration of the drug in the sample. A lower color intensity indicates a higher concentration of 4-hydroxybenzoylecgonine in the sample, as it has outcompeted the enzyme-labeled conjugate for antibody binding sites. The results are typically read using a spectrophotometer. toxicology.abbott

Cross-Reactivity Studies with Related Compounds

A critical aspect of immunoassay development and validation is the assessment of cross-reactivity. nih.gov Cross-reactivity occurs when the antibody used in the assay binds to compounds with structures similar to the target analyte. This can lead to false-positive results if not properly characterized. droracle.ai

Immunoassays designed to detect the primary cocaine metabolite, benzoylecgonine, are known to exhibit cross-reactivity with other cocaine metabolites. nih.gov Research has shown that m-hydroxybenzoylecgonine, an isomer of 4-hydroxybenzoylecgonine (p-hydroxybenzoylecgonine), is immunoreactive and can be a significant contributor to the total immunoreactivity in assays for benzoylecgonine, particularly in meconium samples. nih.gov It is therefore highly probable that 4-hydroxybenzoylecgonine would also show some degree of cross-reactivity in these assays.

Cross-reactivity is typically quantified by testing the response of the immunoassay to various related compounds at different concentrations and comparing it to the response of the target analyte.

Example of Cross-Reactivity Data for a Cocaine Metabolite Immunoassay

| Compound | Concentration Tested (ng/mL) | Result at 150 ng/mL Cutoff | Cross-Reactivity (%) |

|---|---|---|---|

| Benzoylecgonine | 150 | Positive | 100 |

| Cocaine | 25,000 | Positive | 0.6 |

| Cocaethylene | 30,000 | Positive | 0.5 |

| Ecgonine (B8798807) Methyl Ester | >100,000 | Negative | <0.15 |

Source: Adapted from DRI™ Cocaine Metabolite Assay data. fishersci.com This table illustrates the principle of cross-reactivity. Specific data for 4-hydroxybenzoylecgonine would require dedicated studies.

Understanding the cross-reactivity profile is essential for interpreting screening results. Any presumptive positive result from an immunoassay should be confirmed by a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy. droracle.ainih.gov

Sample Preparation Methodologies in Research

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is a widely employed technique for the purification and concentration of analytes from complex biological matrices prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique relies on the partitioning of compounds between a solid stationary phase and a liquid mobile phase.

The selection of the SPE sorbent is critical and is based on the physicochemical properties of the analyte. For cocaine and its metabolites, which are basic compounds, mixed-mode SPE cartridges that combine ion-exchange and reversed-phase retention mechanisms are particularly effective. nih.govresearchgate.net For instance, polymer-based cation-exchange columns are frequently used. nih.gov

The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by water or a buffer to prepare it for the aqueous sample.

Loading: The pre-treated biological sample (e.g., urine, plasma) is passed through the column. The analyte and some endogenous compounds are retained on the sorbent.

Washing: The column is rinsed with specific solvents to remove interfering substances while the analyte of interest remains bound to the stationary phase.

Elution: A solvent or solvent mixture is used to disrupt the interaction between the analyte and the sorbent, releasing the purified and concentrated analyte for analysis.

Table 1: Examples of SPE Methodologies for Cocaine Metabolite Analysis

| SPE Sorbent Type | Biological Matrix | Key Findings | Reference |

|---|---|---|---|

| Oasis MCX Mixed-Mode Cation Exchange | Urine | Eliminated conditioning/equilibration steps; recoveries >83%. | waters.com |

| Bond Elut Certify (Mixed-Mode) | Meconium, Blood, Plasma | Efficiencies of 58.1% to 128.9% for cocaine and metabolites. | nih.govresearchgate.net |

| Polymer-based Cation-Exchange | Urine | Average extraction efficiency of 80% for benzoylecgonine. | nih.gov |

| Molecularly Imprinted Polymer (MIP) | Serum, Urine | Highly selective with recoveries >80% for cocaine and metabolites. | nih.gov |

Liquid-Liquid Extraction (LLE) Principles

Liquid-liquid extraction is a classic sample preparation technique based on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The efficiency of the extraction is governed by the partition coefficient of the analyte and the pH of the aqueous phase.

For basic compounds like cocaine metabolites, the pH of the biological sample is adjusted to be approximately two pH units above the pKa of the analyte. slideshare.net This converts the analyte into its free base form, which is more soluble in organic solvents. The choice of solvent is crucial; it should have high affinity for the analyte and low solubility for interfering matrix components. researchgate.net Common solvents used for the extraction of benzoylecgonine include dichloromethane (B109758) and mixtures like dichloromethane-isopropanol. nih.govresearchgate.net

A typical LLE procedure involves:

Adjusting the pH of the aqueous sample (e.g., urine).

Adding an immiscible organic solvent.

Vigorously mixing the two phases to facilitate the transfer of the analyte into the organic layer.

Separating the two layers, often by centrifugation.

Collecting the organic layer containing the analyte.

Evaporating the solvent to concentrate the analyte, which is then reconstituted in a suitable solvent for instrumental analysis.

One study detailed a two-step LLE scheme for determining benzoylecgonine in urine, where the analyte was extracted at a basic pH using dichloromethane, achieving good recovery. nih.gov LLE can also be used in conjunction with other techniques. For instance, researchers have used LLE to first extract cocaine metabolites from urine, followed by a purification step using a molecularly imprinted polymer (MIP) solid-phase extraction, demonstrating the potential of combining methods for enhanced cleanup of complex samples. nih.gov

Homogenization and Matrix Effects in Biological Samples

When analyzing solid or semi-solid biological samples such as hair, nails, or meconium, an initial homogenization step is necessary to release the analytes into a liquid medium for extraction. For hair and nail specimens, this often involves incubation with hydrochloric acid to digest the sample matrix. acs.org

A significant challenge in the analysis of biological samples is the "matrix effect," which refers to the alteration of analyte ionization in the mass spectrometer's source due to co-eluting endogenous components from the sample matrix. nih.govchromatographyonline.com These interferences can cause either ion suppression or enhancement, leading to inaccurate quantification. chromatographyonline.com The complexity of the biological matrix directly influences the severity of these effects.

Strategies to mitigate matrix effects include:

Optimizing Sample Preparation: Employing more rigorous cleanup methods like SPE or LLE to remove a larger portion of interfering compounds. chromatographyonline.com

Chromatographic Separation: Adjusting the liquid chromatography conditions to separate the analyte from the interfering matrix components. chromatographyonline.com

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby minimizing their impact on analyte ionization. youtube.com

Use of Internal Standards: The most common approach is the use of a stable isotope-labeled internal standard (SIL-IS). These standards are chemically identical to the analyte but have a different mass, and they experience the same matrix effects, allowing for accurate correction during data processing. nih.govnih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix helps to compensate for the matrix effect, as both the standards and the samples will be affected similarly. nih.govnih.gov

One study on cocaine metabolites in various biological matrices reported ionization suppression ranging from -4.6% to -14.4%, highlighting the necessity of addressing matrix effects for accurate quantification. nih.gov The choice of sample preparation is crucial; for instance, simple protein precipitation may be sufficient for some matrices, while more complex samples like plasma often require extensive cleanup via SPE to minimize matrix effects before LC-MS/MS analysis. researchgate.net

Biotransformation and Metabolic Pathway Elucidation of 4 Hydroxybenzoylecgonine

Identification of Primary Metabolic Transformations

The formation of 4-hydroxybenzoylecgonine is not a direct conversion from cocaine but rather a multi-step process. The primary transformations involved are oxidative metabolism (hydroxylation) to create an intermediate, followed by hydrolysis. Subsequently, the metabolite can undergo further conjugation to facilitate excretion.

The initial and rate-limiting step in the formation of 4-hydroxybenzoylecgonine is the aromatic hydroxylation of the parent cocaine molecule. This Phase I metabolic reaction introduces a hydroxyl group onto the para (position 4) of the benzoyl ring of cocaine, resulting in the formation of 4-hydroxycocaine (p-hydroxycocaine). chemistryviews.orgnih.gov This hydroxylated intermediate is then subject to further metabolism. Following its formation, 4-hydroxycocaine undergoes hydrolysis of its methyl ester group, which cleaves the ester bond and adds a carboxyl group, yielding the final product, 4-hydroxybenzoylecgonine. chemistryviews.org This pathway is summarized as follows:

Cocaine → 4-Hydroxycocaine → 4-Hydroxybenzoylecgonine

Following the primary oxidative and hydrolytic transformations, 4-hydroxybenzoylecgonine can undergo Phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. wikipedia.org The most common of these is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite. nih.govepa.gov

Research conducted on meconium samples has provided evidence for this pathway. Studies have shown that after treating samples with β-glucuronidase, an enzyme that cleaves glucuronide conjugates, the concentration of free hydroxybenzoylecgonine metabolites increases significantly. nih.govresearchgate.net In one study, free m-hydroxybenzoylecgonine (B1666289) (the meta isomer of the target compound) comprised only 59% to 94% of the total, indicating that a notable portion exists as a glucuronide conjugate. nih.gov Similarly, studies in rat models have identified aryl hydroxy glucuronides as metabolites, supporting the occurrence of this conjugation pathway for hydroxylated cocaine derivatives. nih.gov

Enzymatic Mechanisms and Isoform Specificity in Biotransformation

The biotransformation of cocaine and its derivatives into 4-hydroxybenzoylecgonine is catalyzed by specific families of enzymes, primarily Cytochrome P450 monooxygenases and carboxylesterases.

The initial hydroxylation of cocaine to form 4-hydroxycocaine is mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.gov These heme-containing monooxygenases are responsible for catalyzing the oxidation of a wide variety of xenobiotics. nih.gov While multiple CYP isoforms exist, the CYP3A family, and specifically CYP3A4, is known to be a major contributor to cocaine metabolism, particularly its N-demethylation to norcocaine (B1214116). nih.govwikipedia.org Research on the metabolism of other compounds demonstrates that CYP3A4 and CYP1A2 are significant catalysts of hydroxylation reactions. clinpgx.org The formation of hydroxylated cocaine metabolites like 4-hydroxycocaine is a recognized P450-mediated oxidative reaction. nih.govresearchgate.net

Once 4-hydroxycocaine is formed, its subsequent hydrolysis to 4-hydroxybenzoylecgonine is catalyzed by esterases. The primary enzyme responsible for the hydrolysis of the methyl ester group of cocaine to form benzoylecgonine (B1201016) is human carboxylesterase-1 (hCE-1), which is highly expressed in the liver. nih.govresearchgate.netwikipedia.org This enzymatic action is considered the predominant mechanism for the in vivo formation of benzoylecgonine and, by extension, its hydroxylated analogs. researchgate.net

In contrast, butyrylcholinesterase (BChE), an esterase found in plasma, primarily catalyzes the hydrolysis of the benzoyl ester group of cocaine, leading to the formation of ecgonine (B8798807) methyl ester, and thus is not directly involved in the formation of benzoylecgonine or 4-hydroxybenzoylecgonine.

Characterization of Metabolite Profiles and Quantitative Ratios in Research Models

The detection and quantification of 4-hydroxybenzoylecgonine in various biological matrices are crucial for forensic toxicology and clinical research. As a metabolite that is believed to arise exclusively from in vivo processes, its presence can corroborate active cocaine ingestion. nih.gov

In a controlled study involving subcutaneous administration of cocaine to human participants, 4-hydroxybenzoylecgonine (pOHBE) was detected as a minor metabolite in plasma. Despite being less abundant than major metabolites like benzoylecgonine, it reached notable peak concentrations, with one participant showing a level as high as 57.7 ng/mL after a high dose of cocaine. nih.govresearchgate.net

| Analyte | Low Dose (75 mg/70 kg) Cmax (ng/mL) | High Dose (150 mg/70 kg) Cmax (ng/mL) |

|---|---|---|

| Cocaine | 300.4 | 639.1 |

| Benzoylecgonine (BE) | 321.3 | 614.7 |

| Ecgonine Methyl Ester (EME) | 47.4 | 124.4 |

| p-Hydroxybenzoylecgonine (pOHBE) | <18 | Up to 57.7 |

Hair analysis provides a longer window of detection for drug use. Studies have consistently identified 4-hydroxybenzoylecgonine in the hair of cocaine users. One comprehensive study of 2,389 hair samples found that this compound (p-OH-BE) and m-hydroxybenzoylecgonine (m-OH-BE) were detected in 55% and 56% of seized cocaine samples, respectively. nih.govresearchgate.netuzh.ch The metabolic ratios of these hydroxylated metabolites to the parent drug are often used to differentiate between active consumption and external contamination. researchgate.netnih.gov Interestingly, the metabolic ratios of the precursor, p-hydroxycocaine (B1245612), were found to be significantly higher in black hair compared to blond/gray or brown hair, although this difference was not observed for the this compound ratios. nih.gov

| Metabolite | Matrix | Percentage Detected | Maximum Percentage of Total Cocaine |

|---|---|---|---|

| p-Hydroxycocaine (p-OH-COC) | Seized Cocaine (n=200) | 100% | 0.025% |

| m-Hydroxycocaine (m-OH-COC) | Seized Cocaine (n=200) | 100% | 0.052% |

| This compound (p-OH-BE) | Seized Cocaine (n=200) | 55% | 0.044% |

| m-Hydroxybenzoylecgonine (m-OH-BE) | Seized Cocaine (n=200) | 56% | 0.024% |

In Vitro Models for Metabolic Research

In vitro models are indispensable tools for elucidating the metabolic pathways of xenobiotics, including 4-Hydroxybenzoylecgonine. These systems, which utilize subcellular fractions or cultured cells, allow for the controlled investigation of biotransformation reactions, identification of metabolites, and characterization of the enzymes involved.

Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver and other tissue homogenates, are a cornerstone of in vitro metabolic research. nih.govyoutube.com They are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are often the primary drivers of hepatic metabolism. youtube.com

The study of 4-Hydroxybenzoylecgonine's formation and subsequent metabolism can be effectively carried out using liver microsomal assays. These experiments typically involve incubating the parent compound (cocaine) or the metabolite itself with liver microsomes sourced from various species, including humans, rats, and mice, to predict metabolic stability and identify pathways. nih.govyoutube.com The reaction mixture is fortified with necessary cofactors, most notably the NADPH-generating system, which is essential for the catalytic activity of CYP450 enzymes. pharmaron.comsolvobiotech.comnih.gov The incubations are conducted under controlled conditions, typically at 37°C, and sampled at multiple time points. pharmaron.comsolvobiotech.com

Research on cocaine metabolism using rat organ microsomes has demonstrated that liver and kidney microsomes facilitate oxidative metabolism, leading to the formation of aryl hydroxylated metabolites, the class to which 4-hydroxybenzoylecgonine belongs. nih.gov In contrast, these metabolites were not found in incubations with lung and brain microsomes, highlighting the organ-specific nature of these biotransformations. nih.gov By employing specific chemical inhibitors for different CYP450 isoforms, it is possible to identify the particular enzymes responsible for the hydroxylation of the benzoyl group in the cocaine molecule. nih.gov The data generated from these assays, such as the rate of disappearance of the parent compound, can be used to calculate the intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance. youtube.com

Table 1: Typical Experimental Conditions for Liver Microsomal Stability Assays

| Parameter | Typical Condition/Value | Rationale/Purpose |

|---|---|---|

| Test System | Pooled Liver Microsomes (Human, Rat, Mouse, etc.) | Provides a source of key Phase I metabolic enzymes (e.g., CYP450s). youtube.com |

| Protein Concentration | 0.1 - 1.0 mg/mL | To ensure sufficient enzyme activity while minimizing non-specific binding. solvobiotech.comnih.gov |

| Test Compound Conc. | 0.1 - 10 µM | Low concentration to ensure enzyme kinetics are in the linear range. solvobiotech.com |

| Cofactor | NADPH (or NADPH-regenerating system) | Essential for the catalytic function of CYP450 enzymes. pharmaron.comnih.gov |

| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. pharmaron.com |

| Incubation Time | 0 - 120 minutes (multiple time points) | To measure the rate of metabolism over time and calculate half-life. solvobiotech.com |

| Reaction Termination | Addition of ice-cold organic solvent (e.g., acetonitrile) | To stop the enzymatic reaction and precipitate proteins before analysis. nih.gov |

While microsomes are excellent for studying Phase I metabolism, they lack the complete cellular machinery, including Phase II enzymes and transporter proteins. Cellular models, such as primary hepatocytes or immortalized cell lines, offer a more comprehensive system. Primary human hepatocytes are considered the gold standard, but their use is limited by availability, cost, and inter-donor variability.

The human hepatoma cell line, HepaRG, has emerged as a robust and reliable alternative for metabolic research. doi.org When differentiated, HepaRG cells form a co-culture of hepatocyte-like and biliary epithelial-like cells, expressing a broad spectrum of liver-specific genes, including Phase I (e.g., CYP1A2, CYP2C9, CYP3A4) and Phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes, as well as drug transporters. doi.orgnih.gov This profile makes them more metabolically competent than other hepatoma lines like HepG2, where the expression of many key metabolic enzymes is significantly lower or absent. doi.orgresearchgate.net

Studies have shown that the metabolism of various compounds in HepaRG cells is comparable to that in primary human hepatocytes, indicating functional enzyme activity. doi.org These cells can be cultured for extended periods, allowing for studies of enzyme induction and long-term metabolism. nih.gov However, the metabolic capacity of HepaRG cells can be influenced by culture conditions, such as the presence of dimethyl sulfoxide (B87167) (DMSO) and oxygen tension, which must be carefully controlled and standardized to ensure reproducible results. doi.orgnih.gov

Table 2: Comparison of Cellular Models for In Vitro Metabolism Studies

| Feature | HepaRG Cells | HepG2 Cells | Primary Human Hepatocytes |

|---|---|---|---|

| Cell Type | Human liver progenitor cell line | Human hepatocellular carcinoma line | Isolated primary liver cells |

| CYP450 Expression | Broad expression, similar to hepatocytes (e.g., CYP3A4, 1A2, 2C9). doi.org | Very low to non-existent for many key CYPs. doi.orgresearchgate.net | Gold standard, reflects in vivo expression levels. |

| Phase II Enzymes | Expresses UGTs, SULTs, etc. nih.gov | Limited expression. | Expresses a full complement of enzymes. |

| Culture Lifespan | Long-term, stable for weeks. nih.gov | Long-term, stable. | Short-term, rapid loss of function. |

| Availability | High, commercially available. | High, commercially available. | Limited, donor-dependent. |

| Reproducibility | Good, but sensitive to differentiation protocol. researchgate.net | High. | Low due to inter-donor variability. |

Comparative Biotransformation Across Experimental Biological Systems

Understanding how the metabolism of a compound varies between different biological systems is critical for preclinical development and human risk assessment. This involves comparing metabolic profiles across different animal species and extrapolating in vitro findings to predict in vivo outcomes.

The selection of an appropriate animal model for nonclinical toxicology studies is a critical decision that should be informed by metabolic data. bioivt.com Significant qualitative and quantitative differences in metabolic pathways can exist between species, which can impact the relevance of toxicological findings to humans. bioivt.com

The biotransformation of cocaine, the parent compound of 4-Hydroxybenzoylecgonine, serves as a clear example of species-dependent metabolism. nih.govnih.gov Studies comparing cocaine metabolism in mice and rats have revealed dramatic differences in their oxidative metabolic pathways. nih.govnih.gov While the levels of benzoylecgonine from ester hydrolysis are comparable between the two species, the profiles of oxidative metabolites, including hydroxybenzoylecgonine, differ significantly. nih.govnih.gov Research has shown that N-oxidation reactions (N-demethylation and N-hydroxylation) are the preferred metabolic routes in mice, whereas rats exhibit more extensive aryl hydroxylation. nih.gov These metabolic differences are thought to contribute to the higher susceptibility of mice to cocaine-induced liver toxicity compared to rats. nih.govnih.gov Such variations underscore the necessity of comparing metabolite profiles across multiple preclinical species and humans to select the most relevant model for safety assessment. bioivt.com

Table 3: Species Differences in Cocaine Oxidative Metabolism (Mouse vs. Rat)

| Metabolic Pathway | Mouse | Rat | Reference |

|---|---|---|---|

| Primary Oxidative Route | N-oxidation (N-demethylation, N-hydroxylation) | Aryl Hydroxylation | nih.gov |

| Resulting Metabolites | Higher levels of N-oxidized metabolites (e.g., N-hydroxybenzoylnorecgonine) | Higher levels of aryl hydroxy metabolites (e.g., hydroxybenzoylecgonine) | nih.gov |

| Toxicological Implication | More susceptible to cocaine-induced hepatotoxicity | Less susceptible to cocaine-induced hepatotoxicity | nih.govnih.gov |

In Vitro-In Vivo Extrapolation (IVIVE) is a mathematical modeling approach used to predict the in vivo pharmacokinetics of a substance from in vitro data. nih.gov This process is a key component of new approach methodologies (NAMs) that aim to reduce, refine, and replace animal testing in risk assessment. nih.govrsc.org

The core of IVIVE involves integrating in vitro kinetic data, such as the intrinsic clearance (CLint) determined from microsomal or hepatocyte assays, into physiologically based pharmacokinetic (PBPK) models. nih.govresearchgate.net These models are multi-compartment systems that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the whole body. By scaling the in vitro clearance values with physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver), the PBPK model can predict in vivo pharmacokinetic parameters like total body clearance, half-life, and steady-state plasma concentrations. nih.govresearchgate.net

This quantitative approach (QIVIVE) allows researchers to translate an in vitro concentration that elicits a biological response into a corresponding in vivo exposure level or human equivalent dose. nih.govresearchgate.net While powerful, IVIVE methodologies face challenges, including the potential for underpredicting metabolic clearance due to the absence of extrahepatic metabolism or transporter activity in simpler in vitro systems. nih.gov Ongoing research aims to refine these models by incorporating additional biological complexity, such as intestinal metabolism, to improve the accuracy of predictions. citedrive.com

Table 4: Key Steps in In Vitro-In Vivo Extrapolation (IVIVE) for Clearance Prediction

| Step | Description | Example Data/Model |

|---|---|---|

| 1. In Vitro Data Generation | Measure the rate of metabolism in an in vitro system. | Intrinsic clearance (CLint) from hepatocyte or microsomal assays. nih.gov |

| 2. In Vitro to In Vivo Scaling | Scale the in vitro clearance rate to the whole organ level. | Use scaling factors like hepatocellularity and mg of microsomal protein per gram of liver. researchgate.net |

| 3. PBPK Model Integration | Incorporate the scaled clearance value into a PBPK model. | The model uses physiological parameters (organ volumes, blood flows) to simulate ADME. researchgate.net |

| 4. In Vivo Prediction | Run simulations with the PBPK model to predict pharmacokinetic parameters. | Prediction of in vivo hepatic clearance, plasma concentration-time profiles, and half-life. nih.gov |

| 5. Model Validation | Compare model predictions with observed in vivo data. | Good agreement between simulated and observed plasma concentrations validates the model. nih.gov |

Theoretical and Computational Chemistry Studies of 4 Hydroxybenzoylecgonine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules. These calculations can predict molecular geometry, charge distribution, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in studying the electronic structure of molecules, offering insights into their stability and reactivity. nih.gov For cocaine and its metabolites, DFT has been used to analyze their electronic features. researchgate.net These studies reveal how different substituents on the tropane (B1204802) skeleton influence the electronic properties. researchgate.net

In the context of 4-hydroxybenzoylecgonine, DFT calculations could elucidate the effect of the hydroxyl group on the benzoyl moiety. This substitution is expected to alter the electron density distribution across the molecule, potentially influencing its polarity and reactivity. DFT can be used to calculate key electronic descriptors, providing a quantitative measure of these effects.

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Would reveal the most electropositive and electronegative sites, key to understanding intermolecular interactions. |

This table is illustrative of the types of data that can be generated through DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. nih.gov It is valuable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For instance, MEP studies on benzoylecgonine (B1201016), a close structural analog of 4-hydroxybenzoylecgonine, have identified the oxygen atoms of the carboxylate group and the nitrogen atom of the tropane ring as nucleophilic sites. mdpi.com It is anticipated that an MEP map of 4-hydroxybenzoylecgonine would show a similar pattern, with an additional region of negative potential around the hydroxyl group on the benzoyl ring. This would suggest another potential site for hydrogen bonding and other electrostatic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comfrontiersin.org These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.govresearchgate.net

Furthermore, MD simulations are crucial for studying the binding of ligands to proteins. researchgate.net In the context of cocaine and its metabolites, MD simulations have been used to investigate their interactions with biological targets like human butyrylcholinesterase. researchgate.net Similar studies for 4-hydroxybenzoylecgonine could help in understanding its potential interactions with various enzymes and receptors in the body.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov SAR explores these relationships qualitatively, while QSAR aims to establish mathematical models that correlate chemical structure with biological activity. nih.gov

QSAR models are built using a set of numerical values, known as molecular descriptors, that characterize various aspects of a molecule's structure and physicochemical properties. nih.gov These descriptors can be calculated from the molecular structure and can be broadly categorized as 1D, 2D, or 3D descriptors.

Table 2: Examples of Computational Descriptors Used in QSAR

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Basic constitutional information about the molecule. |

| 2D Descriptors | Topological Indices (e.g., Wiener index, Randić index), Molecular Connectivity Indices | Information about the connectivity and branching of the molecule. |

| 3D Descriptors | van der Waals Volume, Surface Area, Shape Indices | Information about the three-dimensional arrangement of the atoms. |

| Physicochemical Descriptors | LogP (lipophilicity), Polar Surface Area (PSA), pKa | Properties related to the molecule's behavior in biological systems. |

This table provides a general overview of descriptor types and is not exhaustive.

For 4-hydroxybenzoylecgonine, these descriptors could be calculated and used to predict various properties, such as its solubility, permeability, and potential for binding to specific biological targets. nih.govnih.gov The addition of a hydroxyl group compared to benzoylecgonine would notably affect descriptors like polar surface area and LogP.

SAR and QSAR studies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Approaches : These methods are used when the three-dimensional structure of the biological target is unknown. They rely on the principle that molecules with similar structures are likely to have similar biological activities. By comparing a series of active and inactive molecules, a pharmacophore model can be developed, which defines the essential structural features required for activity. For tropane alkaloids, ligand-based approaches have been used to understand the structural requirements for their interaction with various receptors. uzh.ch

Structure-Based Approaches : When the 3D structure of the target protein is available, structure-based methods like molecular docking can be employed. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For cocaine and its analogs, docking studies have been instrumental in understanding their interactions with the dopamine (B1211576) transporter. Similar studies with 4-hydroxybenzoylecgonine could predict its binding affinity and orientation within the active sites of relevant enzymes and receptors.

Molecular Docking and Binding Affinity Predictions (Theoretical Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as 4-hydroxybenzoylecgonine, and a biological target, typically a protein.

Theoretical studies on the closely related cocaine metabolite, benzoylecgonine, have utilized molecular docking to investigate its binding to enzymes like human butyrylcholinesterase (BChE). nih.gov These studies are crucial as BChE is involved in the metabolism of cocaine and its derivatives. nih.gov The docking process involves placing the ligand into the active site of the enzyme in various conformations and orientations and then scoring these poses based on a scoring function that estimates the binding affinity. mdpi.com

In silico investigations of benzoylecgonine's interaction with BChE and its mutants have shown that it can bind to the active site in a manner suitable for hydrolysis. nih.gov Although specific binding free energy values from these docking studies are not always explicitly reported in a comparative table, the kinetic data derived from such theoretical models provide a quantitative measure of the interaction. For instance, the Michaelis-Menten constant (KM) and catalytic efficiency (kcat/KM) are critical parameters that can be correlated with computational predictions. nih.gov

| Enzyme | Ligand | KM (µM) | kcat (min-1) | kcat/KM (M-1min-1) |

|---|---|---|---|---|

| Wild-type BChE | Benzoylecgonine | 83 | 0.017 | 205 |

| E12-7 (BChE Mutant) | Benzoylecgonine | Not Reported | Not Reported | Not Reported |

| E14-3 (BChE Mutant) | Benzoylecgonine | Not Reported | Not Reported | Not Reported |

This table presents kinetic parameters for the interaction of benzoylecgonine with wild-type butyrylcholinesterase (BChE). While molecular docking studies were performed on BChE mutants E12-7 and E14-3, specific kinetic values for benzoylecgonine were not detailed in the referenced literature. nih.gov

The binding affinity of a ligand to a protein is a measure of the strength of their interaction. nih.gov Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can provide more accurate predictions of binding free energies than docking scores alone. While no specific binding affinity predictions for 4-hydroxybenzoylecgonine were found, studies on cocaine binding to BChE have reported calculated binding free energies (ΔGbind). For example, potential of mean force (PMF) simulations predicted a ΔGbind of -11.2 kcal/mol for the prereactive complex of wild-type BChE with (-)-cocaine. nih.gov Similar methodologies could be applied to 4-hydroxybenzoylecgonine to predict its binding affinity to various biological targets.

Computational Approaches to Metabolic Pathway Prediction

Computational metabolic pathway prediction aims to identify the potential metabolites of a compound through in silico methods. These approaches are broadly categorized into knowledge-based systems and machine learning models. researchgate.net Knowledge-based systems utilize a set of predefined biotransformation rules derived from experimental data on known metabolic reactions. researchgate.net

For cocaine and its metabolites, the primary metabolic pathways are well-documented and include hydrolysis and N-demethylation. scialert.netmdpi.com Cocaine is metabolized to benzoylecgonine and ecgonine (B8798807) methyl ester. scialert.net Benzoylecgonine itself is relatively resistant to further hydrolysis. nih.gov Studies on rat liver microsomes have indicated that metabolites with a free carboxylic group, such as benzoylecgonine, are not significantly oxidized further by microsomal enzymes. nih.gov

Modern computational tools often combine information about the site of metabolism (SOM) prediction with reactivity data to predict the most likely metabolites. scialert.net These tools can provide valuable hypotheses for experimental validation, accelerating the process of metabolite identification.

Environmental Occurrence and Ecotoxicological Research of 4 Hydroxybenzoylecgonine

Environmental Distribution and Persistence Studies in Aquatic and Terrestrial Systems

No studies detailing the detection, concentration, or persistence of 4-Hydroxybenzoylecgonine in water, soil, or sediment were found. Research in this area concentrates on measuring cocaine and benzoylecgonine (B1201016). nih.govnih.gov

Degradation Pathways in Environmental Compartments (e.g., Photodegradation, Biodegradation)

While hydroxylation is a known degradation process for cocaine and benzoylecgonine, specific pathways, rates, and products related to 4-Hydroxybenzoylecgonine in the environment are not documented in the available literature. nih.govresearchgate.netresearchgate.net

Ecotoxicological Assessments in Model Organisms (e.g., Algae, Daphnia, Fish)

No ecotoxicological studies assessing the effects of 4-Hydroxybenzoylecgonine on model organisms like algae, Daphnia, or fish could be identified. The available ecotoxicology research focuses on the adverse effects of cocaine and benzoylecgonine. nih.govnih.govamegroups.org

Acute and Chronic Toxicity Studies in Non-Mammalian Systems

There is no available data on the acute or chronic toxicity of 4-Hydroxybenzoylecgonine in non-mammalian systems.

Bioaccumulation Potential in Environmental Food Chains

No research was found that investigates the potential for 4-Hydroxybenzoylecgonine to bioaccumulate in environmental food chains. Studies on bioaccumulation have been conducted for cocaine. nih.gov

Research on Combined Environmental Effects with Other Contaminants

No studies were identified that examine the combined or synergistic environmental effects of 4-Hydroxybenzoylecgonine with other environmental contaminants.

Due to the absence of specific scientific data for 4-Hydroxybenzoylecgonine in these areas, generating the requested article would not be possible without resorting to speculation or improperly extrapolating data from different, albeit related, compounds. This would violate the core requirements for scientific accuracy and strict adherence to the specified topic.

Historical Context and Contribution to Analytical and Chemical Biology Research Methodologies

Evolution of Analytical Techniques for Ecgonine-Derived Compounds in Research